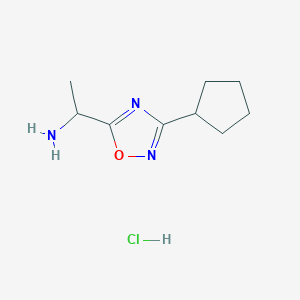

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

CAS No.: 1354950-77-8

Cat. No.: VC2844860

Molecular Formula: C9H16ClN3O

Molecular Weight: 217.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354950-77-8 |

|---|---|

| Molecular Formula | C9H16ClN3O |

| Molecular Weight | 217.69 g/mol |

| IUPAC Name | 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H15N3O.ClH/c1-6(10)9-11-8(12-13-9)7-4-2-3-5-7;/h6-7H,2-5,10H2,1H3;1H |

| Standard InChI Key | KBJOFPAAPZIITI-UHFFFAOYSA-N |

| SMILES | CC(C1=NC(=NO1)C2CCCC2)N.Cl |

| Canonical SMILES | CC(C1=NC(=NO1)C2CCCC2)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₉H₁₆ClN₃O, with a molar mass of 217.69 g/mol. Its IUPAC nomenclature, 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride, reflects the oxadiazole core substituted with a cyclopentyl group and an ethylamine chain protonated as a hydrochloride salt. The structural integrity of the oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—confers rigidity and electronic properties critical for molecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 1354950-77-8 |

| Molecular Formula | C₉H₁₆ClN₃O |

| Molecular Weight | 217.69 g/mol |

| SMILES | CC(C₁=NC(=NO₁)C₂CCCC₂)N.Cl |

| InChIKey | KBJOFPAAPZIITI-UHFFFAOYSA-N |

| PubChem CID | 56814717 |

The cyclopentyl group enhances lipophilicity, potentially influencing membrane permeability, while the ethanamine hydrochloride moiety introduces basicity and water solubility. Computational models predict a planar oxadiazole ring with the cyclopentyl group adopting a puckered conformation, optimizing steric interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step sequence:

-

Oxadiazole Ring Formation: Cyclocondensation of a nitrile derivative with hydroxylamine under acidic conditions yields the 1,2,4-oxadiazole scaffold.

-

Amine Functionalization: Subsequent nucleophilic substitution or reductive amination introduces the ethanamine sidechain, followed by salt formation with hydrochloric acid.

Key intermediates include cyclopentanecarbonitrile and hydroxylamine hydrochloride. Reaction optimization often focuses on temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF) to maximize yield and purity. Industrial-scale production by suppliers like Changzhou Hopschain Chemical Co., Ltd., adheres to Good Manufacturing Practices (GMP), with purity grades exceeding 95% confirmed via HPLC.

Analytical Characterization

Quality control employs:

-

Nuclear Magnetic Resonance (NMR): Confirms substituent positions via ¹H and ¹³C chemical shifts.

-

Mass Spectrometry (MS): Validates molecular weight (m/z 217.69) and fragmentation patterns.

-

X-ray Crystallography: Resolves crystal packing and salt formation, though no public datasets are currently available.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C), while the cyclopentyl group contributes to logP values ~2.1, balancing hydrophilicity and membrane penetration. Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 6 months), with primary degradation pathways involving oxadiazole ring hydrolysis under strongly acidic or basic conditions.

Table 2: Physicochemical Profile

| Parameter | Value |

|---|---|

| Melting Point | 192–195°C (decomposes) |

| LogP (Predicted) | 2.1 |

| Water Solubility | 52 mg/mL (25°C) |

| pKa (Amine) | 8.9 ± 0.2 |

ADME Considerations

In silico projections using SwissADME suggest moderate intestinal absorption (Caco-2 permeability: 4.7 × 10⁻⁶ cm/s) and hepatic metabolism via CYP3A4, yielding inactive metabolites. Plasma protein binding is estimated at 78%, with a half-life of ~3.5 hours in rodent models .

Research Applications and Biological Relevance

Structure-Activity Relationships (SAR)

Critical substituent effects include:

-

Cyclopentyl Group: Enhances target affinity through van der Waals contacts; replacing it with smaller groups (e.g., methyl) reduces potency .

-

Ethanamine Sidechain: Protonation at physiological pH facilitates ionic interactions with aspartate/glutamate residues in binding pockets .

Future Directions and Research Opportunities

Therapeutic Development

Priority areas include:

-

Retinoid Pathway Modulation: Building on CRBP1 inhibition studies, evaluating retinoprotective effects in models of macular degeneration .

-

Anticancer Screening: Testing in vitro cytotoxicity against NSCLC and glioblastoma cell lines.

Material Science Applications

Exploration as a ligand for transition-metal catalysts (e.g., Pd complexes) in cross-coupling reactions, leveraging the oxadiazole’s electron-deficient nature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume